

# The Atmospheric Photooxidation of 2-Methyl-3-buten-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-3-buten-2-OL

Cat. No.: B093329

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Introduction: **2-Methyl-3-buten-2-ol** (MBO) is a significant biogenic volatile organic compound (BVOC) primarily emitted into the atmosphere by pine forests.<sup>[1]</sup> Its atmospheric photooxidation plays a crucial role in tropospheric chemistry, contributing to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA). This technical guide provides a comprehensive overview of the atmospheric photooxidation of MBO, focusing on its reaction with hydroxyl radicals (OH) and ozone (O<sub>3</sub>). It is designed to be a valuable resource for researchers in atmospheric chemistry, environmental science, and related fields, as well as professionals in drug development who may encounter oxidation pathways relevant to their work.

## Core Reaction Pathways

The atmospheric degradation of MBO is primarily initiated by reactions with OH radicals during the daytime and, to a lesser extent, with ozone and nitrate radicals (NO<sub>3</sub>) at night.<sup>[2]</sup> The specific products and their yields are highly dependent on the concentration of nitrogen oxides (NO<sub>x</sub> = NO + NO<sub>2</sub>).

## OH-Initiated Oxidation

The reaction of MBO with OH radicals is the dominant atmospheric loss process.<sup>[2]</sup> The mechanism proceeds via the electrophilic addition of the OH radical to the carbon-carbon

double bond, forming two possible hydroxyalkyl radicals. The subsequent reactions of these radicals are influenced by the ambient NO<sub>x</sub> levels.

**Under High-NO<sub>x</sub> Conditions:** In polluted environments with high concentrations of NO<sub>x</sub>, the peroxy radicals (RO<sub>2</sub>) formed after the initial OH addition and subsequent reaction with O<sub>2</sub> primarily react with nitric oxide (NO). This reaction regenerates OH radicals and leads to the formation of alkoxy radicals (RO). These alkoxy radicals can then undergo decomposition or isomerization, leading to the formation of smaller, more volatile products.

**Under Low-NO<sub>x</sub> Conditions:** In pristine or remote environments with low NO<sub>x</sub> concentrations, the RO<sub>2</sub> radicals predominantly react with the hydroperoxyl radical (HO<sub>2</sub>) or other RO<sub>2</sub> radicals. These reactions typically lead to the formation of hydroperoxides and other less volatile, more highly oxygenated products, which can contribute to the formation of SOA.

Figure 1. Simplified OH-Initiated Oxidation Pathways of MBO

## Ozonolysis

The reaction of MBO with ozone is another important atmospheric sink, particularly during the night. The ozonolysis of MBO proceeds through the Criegee mechanism, which involves the formation of a primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate.<sup>[3][4]</sup> These highly reactive Criegee intermediates can then undergo various reactions, including unimolecular decay or reactions with other atmospheric species like water vapor, influencing the formation of secondary pollutants.

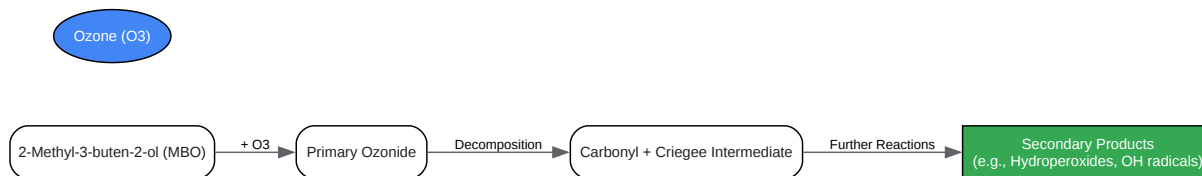


Figure 2. Generalized Ozonolysis Mechanism of MBO

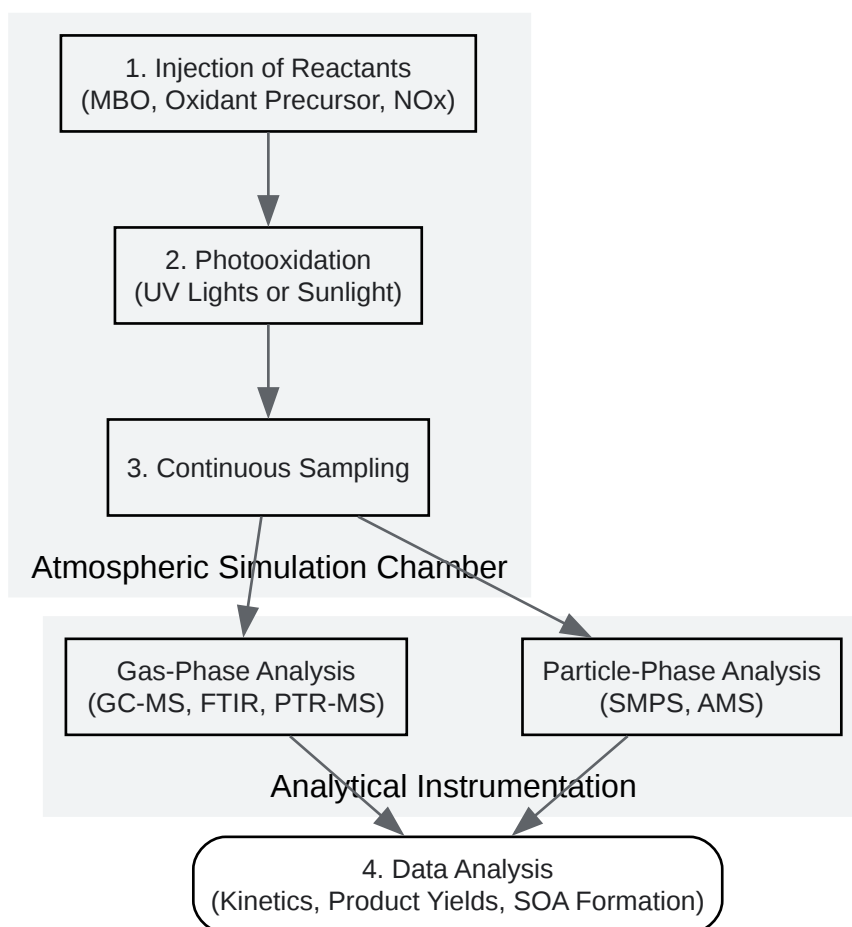


Figure 3. General Experimental Workflow for Smog Chamber Studies

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